molecular formula C18H24N2O4 B14793743 (2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate

(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate

Cat. No.: B14793743
M. Wt: 332.4 g/mol
InChI Key: PSPJRSRRAJTYJT-IUODEOHRSA-N
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Description

(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a cyanobenzyl moiety, and a methyl ester functional group. These structural elements make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Cyanobenzyl Moiety: The cyanobenzyl group is introduced through a nucleophilic substitution reaction using a suitable cyanobenzyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The cyanobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while oxidation can introduce carboxylic acid groups.

Scientific Research Applications

(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area of interest.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc-protected amino group and methyl ester functional group but differs in the presence of a hydroxy and phenyl group instead of a cyanobenzyl group.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature Boc-protected amino groups and are used in various synthetic applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H24N2O4/c1-12(20-17(22)24-18(2,3)4)15(16(21)23-5)10-13-7-6-8-14(9-13)11-19/h6-9,12,15H,10H2,1-5H3,(H,20,22)/t12-,15-/m1/s1

InChI Key

PSPJRSRRAJTYJT-IUODEOHRSA-N

Isomeric SMILES

C[C@H]([C@@H](CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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